(N(omega)-L-arginino)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

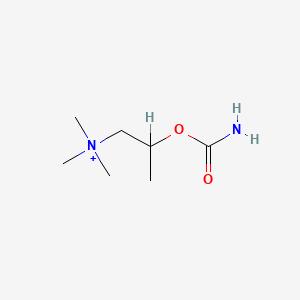

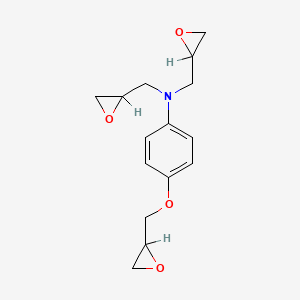

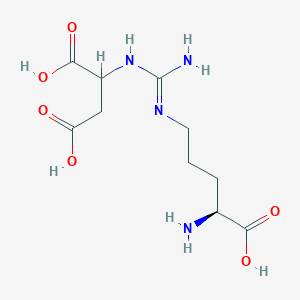

(N(omega)-L-arginino)succinic acid is a L-arginine derivative, a member of guanidines and a non-proteinogenic L-alpha-amino acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a (N(omega)-L-arginino)succinate(1-).

This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.

Scientific Research Applications

Metabolic Engineering for Production Enhancement

Metabolic engineering strategies have been pivotal in enhancing succinic acid production. The development of microbial strains via metabolic engineering, coupled with advancements in fermentation and downstream processes, has led to significant improvements in the bio-based production of succinic acid. The engineered microorganisms, including Escherichia coli, Mannheimia succiniciproducens, and Corynebacterium glutamicum, have showcased impressive performance indices in terms of titer, yield, and productivity (Ahn, Jang, & Lee, 2016). Furthermore, robust strain selection, along with fermentation process optimization, has contributed to the development of efficient succinic acid production processes (Jiang et al., 2017).

Utilization of Renewable Resources

Efficient biosynthesis of succinic acid from renewable biomass resources has been a significant area of research. The use of crop stalk wastes, such as corn stalk and cotton stalk, has been explored, with these feedstock wastes being enzymatically converted into carbohydrate-rich feedstocks for succinic acid production (Li et al., 2010). This approach not only utilizes renewable resources efficiently but also contributes to a more sustainable production process.

Recovery and Purification Processes

The recovery and purification processes of succinic acid from fermentation broths have also been a focal point of research. Studies have explored one-step recovery methods, such as crystallization, to purify succinic acid efficiently from fermentation broths, highlighting the feasibility of integrating these methods with other separation techniques to optimize the downstream process (Li et al., 2010).

Novel Applications and Future Perspectives

The research into succinic acid has not only focused on its production but also explored its novel applications, such as its use in the production of biodegradable deicing compounds, solvents, and as a precursor for many industrial products. The ongoing commercialization of technologies related to the fermentation-based production of succinic acid and its conversion to useful products indicates a promising future for this bio-based chemical (Nghiem, Kleff, & Schwegmann, 2017).

properties

Product Name |

(N(omega)-L-arginino)succinic acid |

|---|---|

Molecular Formula |

C10H18N4O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |

InChI Key |

KDZOASGQNOPSCU-ZBHICJROSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |

synonyms |

Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.